molecular formula C9H13NO2 B14575177 2-(Dimethoxymethyl)-6-methylpyridine CAS No. 61471-70-3

2-(Dimethoxymethyl)-6-methylpyridine

Cat. No.: B14575177
CAS No.: 61471-70-3
M. Wt: 167.20 g/mol
InChI Key: LKJGCLWGQOAYHK-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-6-methylpyridine is a pyridine derivative featuring a methyl group at the 6-position and a dimethoxymethyl group (–CH(OCH₃)₂) at the 2-position. This compound belongs to a class of substituted pyridines where the substituents influence electronic, steric, and functional properties. The dimethoxymethyl group is an electron-donating acetal moiety, which may enhance solubility in polar solvents and modulate reactivity in synthetic or biological contexts. Pyridine derivatives with 2- and 6-substituents are frequently utilized in pharmaceuticals, catalysis, and materials science due to their tunable electronic profiles and coordination capabilities .

Properties

CAS No.

61471-70-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(dimethoxymethyl)-6-methylpyridine

InChI

InChI=1S/C9H13NO2/c1-7-5-4-6-8(10-7)9(11-2)12-3/h4-6,9H,1-3H3

InChI Key

LKJGCLWGQOAYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-6-methylpyridine typically involves the reaction of 6-methylpyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methoxylation. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the intermediate and subsequent methoxylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethoxymethyl)-6-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of other organic compounds and as a building block in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted 6-methylpyridines exhibit diverse properties depending on the 2-position substituent. Below is a systematic comparison:

Structural and Crystallographic Features

Compound Substituent at 2-Position Crystal System Key Structural Notes Reference
2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP) Ethynyl-methoxyphenyl Monoclinic (P12₁/c1) Planar aromatic core; intramolecular π-π interactions stabilize antagonist activity
2-Ethoxy-6-[(methylimino)methyl]phenol Ethoxy and iminomethyl Monoclinic (P21/c) Hydrogen-bonded network enhances thermal stability
2-(Bromomethyl)-6-methylpyridine Bromomethyl Air-sensitive; prone to nucleophilic substitution (e.g., SN2 reactions)

Key Insight : Bulkier substituents (e.g., ethynyl-methoxyphenyl in M-MPEP) increase steric hindrance, affecting molecular packing and biological receptor binding. Smaller groups (e.g., bromomethyl) enhance reactivity as synthetic intermediates .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Notes Reference
2-(Bromomethyl)-6-methylpyridine 38–42 Organic solvents Air-sensitive; store at 2–8°C
M-MPEP DMF, methanol Stable crystalline structure
MePyrPhos-Cu(I) complex Solid-state emissive High thermal stability (>200°C)

Key Insight : Halogenated derivatives (e.g., bromomethyl) require careful storage, whereas aromatic substituents (e.g., in M-MPEP) improve crystallinity and handling .

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